molecular formula C15H11N5S B11482834 4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11482834
M. Wt: 293.3 g/mol
InChI Key: VREKGQOLKGHWAD-BQYQJAHWSA-N
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Description

4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that features a unique structure combining a thiophene ring, an ethenyl group, and a triazino-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multiple steps, starting with the preparation of the thiophene-2-ethylamine. This intermediate can be synthesized through the following steps:

    Reaction of thiophene with N,N-dimethylformamide (DMF): to obtain thiophene-2-carbaldehyde.

    Reaction of thiophene-2-carbaldehyde with isopropyl chloroacetate: to form thiophene-2-acetaldehyde.

    Conversion of thiophene-2-acetaldehyde to thiophene-2-acetaldehyde oxime: using hydroxylamine hydrochloride.

    Reduction of thiophene-2-acetaldehyde oxime: to yield thiophene-2-ethylamine.

The final step involves the coupling of thiophene-2-ethylamine with a triazino-benzimidazole derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(thiophen-2-yl)ethenyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its combination of a thiophene ring and a triazino-benzimidazole core, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C15H11N5S

Molecular Weight

293.3 g/mol

IUPAC Name

4-[(E)-2-thiophen-2-ylethenyl]-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C15H11N5S/c16-14-18-13(8-7-10-4-3-9-21-10)20-12-6-2-1-5-11(12)17-15(20)19-14/h1-9H,(H2,16,17,19)/b8-7+

InChI Key

VREKGQOLKGHWAD-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=NC(=N3)N)/C=C/C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NC(=N3)N)C=CC4=CC=CS4

Origin of Product

United States

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